Benzenemethanol, 5-bromo-2-(methoxymethoxy)-
Overview
Description
Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is a chemical compound with the molecular formula C9H11BrO3 . It is also known as 5-bromo-2-(methoxymethoxy)benzene-1-thiol .
Molecular Structure Analysis
The molecular structure of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is characterized by the presence of a benzene ring substituted with a bromine atom and a methoxymethoxy group . The molecular weight of this compound is 247.09 .Scientific Research Applications
Total Synthesis of Natural Products
Researchers have developed methods for the synthesis of biologically active, naturally occurring bromophenols starting from precursors like (3-bromo-4,5-dimethoxyphenyl)methanol, demonstrating the role of such compounds in the synthesis of complex natural products with potential bioactivity (Akbaba et al., 2010).
Antibacterial Activity from Marine Algae
Studies on marine red algae Rhodomela confervoides have led to the isolation of bromophenols with significant antibacterial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Xu et al., 2003).
Antioxidant Properties
The extraction and characterization of bromophenols from the marine red alga Rhodomela confervoides revealed compounds with potent antioxidant activities, suggesting these substances could be utilized in preventing oxidative deterioration in food and in pharmaceutical applications (Li et al., 2011).
Catalytic Applications in Organic Reactions
Investigations into the catalytic properties of various compounds have shown that methoxymethyl benzene can be synthesized through direct oxidation of toluene in methanol, utilizing electrochemical catalytic reactors. This method offers a high selectivity for methoxymethyl benzene, demonstrating the potential of these compounds in catalytic applications (Chen et al., 2008).
Inhibition of Carbonic Anhydrase
Research on novel bromophenol derivatives, including natural products, has shown that these compounds exhibit inhibitory activity against carbonic anhydrase enzymes. This suggests potential applications in developing drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Akbaba et al., 2013).
Properties
IUPAC Name |
[5-bromo-2-(methoxymethoxy)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYXRMBHEBBNNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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